![molecular formula C17H9BrO B13142116 4-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B13142116.png)
4-Bromo-11H-benzo[b]fluoren-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-11H-benzo[b]fluoren-11-one is a chemical compound with the molecular formula C17H9BrO It is a derivative of 11H-benzo[b]fluoren-11-one, where a bromine atom is substituted at the 4th position of the benzo[b]fluorene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-11H-benzo[b]fluoren-11-one typically involves the bromination of 11H-benzo[b]fluoren-11-one. One common method is the electrophilic aromatic substitution reaction, where 11H-benzo[b]fluoren-11-one is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-11H-benzo[b]fluoren-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzo[b]fluoren-11-one derivatives with various functional groups.
Scientific Research Applications
4-Bromo-11H-benzo[b]fluoren-11-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-11H-benzo[b]fluoren-11-one depends on its specific application In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with biological molecules
Comparison with Similar Compounds
4-Bromo-11H-benzo[b]fluoren-11-one can be compared with other similar compounds, such as:
11H-benzo[b]fluoren-11-one: The parent compound without the bromine substitution.
3-Bromo-11H-benzo[b]fluoren-11-one: A similar compound with bromine substituted at the 3rd position.
1-Hydroxy-11H-benzo[b]fluoren-11-one: A hydroxylated derivative with different chemical properties.
Uniqueness
The presence of the bromine atom at the 4th position in this compound imparts unique reactivity and properties compared to its analogs
Properties
Molecular Formula |
C17H9BrO |
|---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
4-bromobenzo[b]fluoren-11-one |
InChI |
InChI=1S/C17H9BrO/c18-15-7-3-6-12-16(15)13-8-10-4-1-2-5-11(10)9-14(13)17(12)19/h1-9H |
InChI Key |
BFWXVYLRVYFOGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(C3=O)C=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


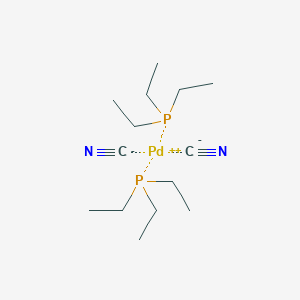
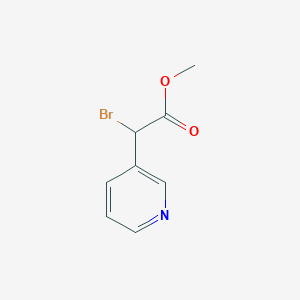

![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)
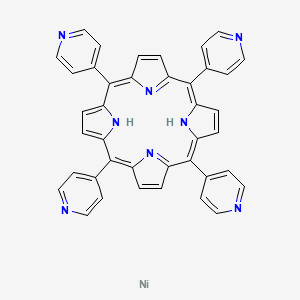
![(4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13142066.png)
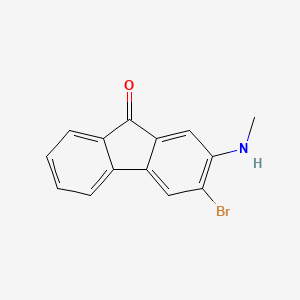

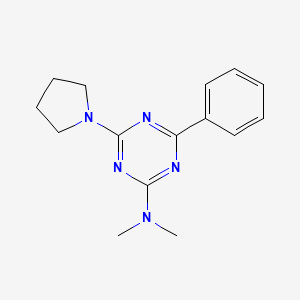

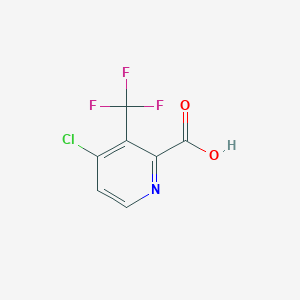

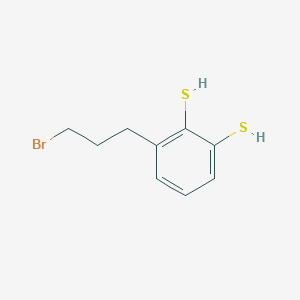
![3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-](/img/structure/B13142138.png)
